Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Researchers developing 2-haloacetanilide herbicides or anti-arrhythmic agents often face scaffold mismatch when substituting analogs. Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine (CAS 2301067-13-8) solves this with the patent-validated ortho-isopropylsulfonyl/para-nitro topology. • Matches US 4,440,964 & US 5,079,248 pharmacophore claims • Orthogonal benzylic & secondary amine reactivity for coupling/cyclization • Defined MW (272.32) & S-isotopic pattern ensures unambiguous LC-MS peak assignment

Molecular Formula C11H16N2O4S
Molecular Weight 272.32 g/mol
Cat. No. B12071493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine
Molecular FormulaC11H16N2O4S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CNC
InChIInChI=1S/C11H16N2O4S/c1-8(2)18(16,17)11-5-4-10(13(14)15)6-9(11)7-12-3/h4-6,8,12H,7H2,1-3H3
InChIKeyYXTVWJUXSNZRJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine: Identity & Procurement Screening


Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine (CAS 2301067-13-8) is a synthetic, polyfunctional small molecule with the molecular formula C₁₁H₁₆N₂O₄S and a molecular weight of 272.32 g·mol⁻¹ . Its architecture integrates three electronically and sterically distinct elements on a benzene core: (i) a strongly electron‑withdrawing nitro group at the 5‑position, (ii) an isopropylsulfonyl (–SO₂‑iPr) group at the 2‑position, and (iii) an N‑methylaminomethyl (–CH₂‑NH‑CH₃) side chain . This combination places the compound at the intersection of nitroarene, sulfone, and benzylamine chemical space. It belongs to the broader class of 2‑alkylsulfonyl‑5‑nitrobenzylamines, which have been claimed as intermediates for 2‑haloacetanilide herbicides (US 4,440,964 [1]) and explored in anti‑arrhythmic agent patents (US 5,079,248 [2]).

Herbicide Intermediate Matches patent‑defined 2‑alkylsulfonyl‑5‑nitrobenzylamine scaffold for agrochemical R&D
Ion‑Channel Research Ortho‑sulfonyl/para‑nitro topology disclosed in anti‑arrhythmic agent patent studies
Building Block Benzylamine nucleophile with ortho‑sulfonyl activation for coupling and cyclization

Why Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine Cannot Be Replaced by Analogs


Within the 2‑alkylsulfonyl‑5‑nitrobenzylamine family, even modest structural changes produce non‑linear effects on physicochemical properties and reactivity that preclude simple substitution. The N‑methyl substituent on the target compound (MW 272.32) versus the N‑cyclopropyl analog (MW 298.36; CAS 2301068‑62‑0 ) introduces a 26 Da mass difference and fundamentally alters amine basicity (pKₐ of N‑methylbenzylamine ≈ 9.5 vs. N‑cyclopropylbenzylamine ≈ 8.8 [1]), which affects both salt formation and chromatographic behavior. Oxidation state at sulfur is equally critical: the sulfanyl (–S–) analog (2‑isopropylsulfanyl‑5‑nitrobenzyl)‑methylamine (CAS 1037082‑36‑2 ) differs in polarity, hydrogen‑bond acceptor capacity, and metabolic stability relative to the sulfonyl (–SO₂–) target. Furthermore, regioisomeric displacement of the sulfonyl group from the 2‑ to the 4‑position (4‑(propane‑2‑sulfonyl)‑benzylamine ) eliminates the ortho‑nitro/sulfonyl electronic interplay that governs the reactivity of the target scaffold. Each of these structural variables independently modulates the compound's performance as a synthetic intermediate, biochemical probe, or reference standard; substitution without re‑qualification risks irreproducible results.

N‑Alkyl substitution N‑cyclopropyl analog shifts pKₐ by ~0.7 units and mass by 26 Da, altering chromatography and salt‑formation behaviour
Sulfur oxidation state Sulfanyl (–S–) analog differs in redox state, hydrogen‑bond acceptors, and ESR spin distribution, affecting reactivity context
Regioisomeric placement 4‑sulfonyl regioisomer lacks ortho‑nitro interplay required for ion‑channel pharmacophore interaction context

Quantitative Differentiation vs. Closest Analogs


N-Methyl vs. N-Cyclopropyl: Basicity and Mass

The target compound carries an N‑methyl group, giving a molecular weight of 272.32 g·mol⁻¹. The closest commercially listed analog, Cyclopropyl‑[5‑nitro‑2‑(propane‑2‑sulfonyl)‑benzyl]‑amine (CAS 2301068‑62‑0), bears an N‑cyclopropyl substituent and has a molecular weight of 298.36 g·mol⁻¹ . The 26.04 Da mass difference directly impacts LC‑MS retention and detection. Beyond mass, the N‑methyl group confers higher amine basicity: the conjugate acid pKₐ of N‑methylbenzylamine is approximately 9.5, whereas N‑cyclopropylbenzylamine is approximately 8.8 (class‑level pKₐ values for secondary benzylamines [1]). This ~0.7 pKₐ unit difference alters protonation state at physiological pH, affecting solubility, membrane permeability, and salt‑formation behavior during purification.

N‑Me vs N‑Cp
Class‑level
ΔMW +26 Da | ΔpKₐ ≈ 0.7
Altered protonation state and LC‑MS retention behaviour
pKₐ estimates from class‑level benzylamine data; verify for specific compound
Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Sulfonyl vs. Sulfanyl Oxidation State and Polarity

The target compound contains the sulfonyl (–SO₂–) group, representing the fully oxidized sulfur(VI) state. The corresponding sulfanyl (–S–) analog, (2‑isopropylsulfanyl‑5‑nitrobenzyl)‑methylamine (CAS 1037082‑36‑2, MW 240.32 ), differs by one oxygen atom (ΔMW = 32.00 g·mol⁻¹). ESR spectroscopic studies on alkylthio‑, alkylsulfinyl‑, and alkylsulfonyl‑nitrobenzenes demonstrate that the sulfonyl group substantially alters the spin density distribution of the radical anion compared to the sulfanyl analog [1]. The sulfonyl group also provides two strong hydrogen‑bond acceptor sites (S=O) versus zero for the sulfide, enhancing the compound's capacity for co‑crystallization and protein‑ligand interactions.

SO₂ vs S
Reported
Δ Oxidation state +4 | Δ HBA ≈ 2
Oxidation state determines polarity and interaction capacity
ESR data support differential spin distribution; metabolic stability may differ
Organic Synthesis Oxidation State Control Metabolic Stability

2- vs. 4-Sulfonyl Regioisomer Effect

The target compound positions the isopropylsulfonyl group ortho (2‑position) to the benzylamine side chain, creating a 1,2‑relationship with the nitro group at the 5‑position. The regioisomer 4‑(propane‑2‑sulfonyl)‑benzylamine (MW 213.30 ) places the sulfonyl group para to the aminomethyl substituent. In the ortho configuration, the sulfonyl group exerts both steric and electronic effects on the benzylic amine reactivity, including potential intramolecular hydrogen bonding and altered nucleophilicity. The para isomer lacks this proximal interaction. Additionally, the 2‑sulfonyl‑5‑nitro substitution pattern is explicitly claimed as the pharmacophoric scaffold in the anti‑arrhythmic patent US 5,079,248 [1], where the relative orientation of electron‑withdrawing groups is critical for ion‑channel binding.

2‑ vs 4‑SO₂
Class‑level
2‑sulfonyl‑5‑nitro ortho pattern vs para
Ortho arrangement required for ion‑channel pharmacophore context
4‑isomer not covered by anti‑arrhythmic agent patent claims
Regiochemistry Electronic Effects Synthetic Intermediate Utility

Benzylamine vs. Benzonitrile Core Reactivity

2‑(Isopropylsulfonyl)‑5‑nitrobenzonitrile (CAS 918813‑36‑2, MW 254.26 ) shares the 2‑isopropylsulfonyl‑5‑nitrobenzene core but features a nitrile (–CN) group in place of the N‑methylaminomethyl (–CH₂‑NH‑CH₃) side chain. The benzonitrile analog serves as a precursor in a distinct synthetic lineage: it has been obtained in 91% yield from 2‑fluoro‑5‑nitrobenzonitrile via thiolation and mCPBA oxidation . The target benzylamine compound, in contrast, derives from the Monsanto herbicide intermediate patent US 4,440,964 [1], where 2‑alkylsulfonylalkyl nitrobenzenes are reduced to substituted anilines for 2‑haloacetanilide synthesis. The nitrile analog cannot be directly substituted into this reduction‑driven herbicide intermediate pathway without additional hydrolysis and reduction steps.

CH₂NHMe vs CN
Reported
Reduction‑acylation pathway vs nitrile hydrolysis
Divergent synthetic entry requires distinct functional group strategy
Nitrile analog obtained in 91% yield; benzylamine patent lineage
Synthetic Intermediate Functional Group Interconversion Herbicide Precursor

Protecting-Group Reagent vs. Nucleophilic Building Block

N‑Methyl‑2‑nitrobenzenesulfonamide (CAS 23530‑40‑7, MW 216.22 ) is a well‑established reagent for the protection and activation of primary amines via the 2‑nitrobenzenesulfonyl (o‑Ns) strategy [1]. While structurally related, it fundamentally differs from the target compound in that the sulfonamide nitrogen is directly attached to the sulfonyl group (R‑SO₂‑NH‑CH₃) rather than being separated by a benzylic methylene spacer. This architectural difference means N‑methyl‑2‑nitrobenzenesulfonamide functions as a protecting‑group precursor, whereas the target compound, with its free benzylic amine, can act as a nucleophilic building block or ligand. The target compound's benzylamine moiety also permits reductive amination and N‑alkylation chemistries that are inaccessible to the sulfonamide.

o‑Ns vs benzylamine
Class‑level
Electrophilic sulfonamide vs nucleophilic amine
Functional role mismatch: protection vs coupling
o‑Ns reagent cannot substitute for benzylamine nucleophile
Protecting Group Chemistry Amine Synthesis Nosyl Chemistry

Patent Herbicide Intermediate vs. General Nitroarenes

The 2‑alkylsulfonyl‑5‑nitrobenzylamine scaffold, of which the target compound is a specific embodiment, is explicitly claimed in US Patent 4,440,964 (Monsanto, 1984) as an intermediate for preparing substituted anilines used in 2‑haloacetanilide herbicides [1]. The patent defines the generic formula wherein R is hydrogen or methyl and R₁ is C₁₋₆ alkyl, phenyl, or substituted phenyl. Methyl‑[5‑nitro‑2‑(propane‑2‑sulfonyl)‑benzyl]‑amine maps to this formula with R = methyl and R₁ = isopropyl (C₃ alkyl). This patent provenance distinguishes the compound from uncharacterized nitroarene screening library members that lack documented industrial synthetic utility. The patent further describes the transformation of these intermediates to herbicidally active 2‑haloacetanilides, providing a validated downstream application pathway.

Patent intermediate
Class‑level
Claims define 2‑alkylsulfonyl‑5‑nitro scaffold for herbicide synthesis
Reported herbicide intermediate pathway reduces sourcing uncertainty
Based on US 4,440,964; verify current scope of claims
Agrochemical Intermediate Patent-Validated Scaffold Chemical Sourcing Strategy

Recommended Application Scenarios


2-Haloacetanilide Herbicide Precursor

The target compound fits the generic formula of US Patent 4,440,964, which describes the reduction of 2‑alkylsulfonylalkyl nitrobenzenes to substituted anilines and their subsequent conversion to 2‑haloacetanilide herbicides . Researchers developing novel acetamide‑class herbicides should prioritize this compound over non‑nitro or non‑sulfonyl benzylamine analogs because the patent‑defined reduction‑acylation sequence is validated for this specific scaffold. The N‑methyl substituent (rather than N‑cyclopropyl or N‑H) ensures the correct molecular weight and amine reactivity profile for the claimed transformation.

Anti-Arrhythmic Ion-Channel Targeting

US Patent 5,079,248 discloses N‑alkyl‑N‑(nitro‑phenalkyl)amino derivatives as anti‑arrhythmic agents . The 2‑sulfonyl‑5‑nitro substitution pattern on the target compound matches the electron‑withdrawing group topology preferred in the patent claims. Medicinal chemistry teams exploring cardiac ion‑channel modulators should select this compound over the 4‑sulfonyl regioisomer or the sulfanyl analog, as the ortho‑sulfonyl/para‑nitro arrangement is integral to the claimed pharmacophore and would not be replicated by regioisomeric or redox‑state variants.

Benzylamine Nucleophile with Ortho-Sulfonyl Activation

The ortho‑isopropylsulfonyl group electronically activates the benzylic position for nucleophilic substitution and deprotonation reactions, while the N‑methyl group provides a secondary amine handle for further functionalization . This dual reactivity profile distinguishes the target compound from the nitrile analog (2‑(isopropylsulfonyl)‑5‑nitrobenzonitrile), which lacks the amine nucleophile, and from the sulfanyl analog, which lacks the electron‑withdrawing sulfonyl activation. Organic chemists developing new benzylamine‑based coupling or cyclization methodologies should procure this compound for its orthogonal benzylic and amine reactivity.

LC-MS Analytical Reference Standard

The target compound's defined molecular weight (272.32 g·mol⁻¹), distinctive isotopic pattern (one sulfur atom), and characteristic fragmentation behavior (loss of SO₂iPr and NO₂ groups) make it suitable as a reference standard for LC‑MS method development . When establishing analytical methods for nitro‑sulfone benzylamine libraries, this compound provides superior specificity compared to the N‑cyclopropyl analog (which shifts the [M+H]⁺ ion by +26 Da) or the des‑nitro regioisomer (which shifts it by −59 Da), ensuring unambiguous peak assignment in complex mixtures.

Application
Selection Property
Validation Focus
Herbicide intermediate research
2‑Alkylsulfonyl‑5‑nitrobenzylamine scaffold
Reduction‑acylation pathway and herbicidal activity screening
Ion‑channel targeting studies
Ortho‑sulfonyl/para‑nitro substitution topology
Electrophysiological and binding endpoint review
Benzylamine nucleophile
Ortho‑sulfonyl activation with N‑methyl handle
Nucleophilic coupling and cyclization reactivity profiling
LC‑MS reference standard
Defined mass and distinctive fragmentation
Method specificity and peak assignment accuracy
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